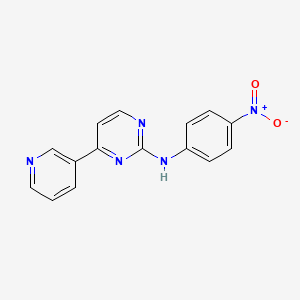

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

Description

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is a complex organic compound that features a pyrimidine core substituted with nitrophenyl and pyridyl groups

Properties

IUPAC Name |

N-(4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c21-20(22)13-5-3-12(4-6-13)18-15-17-9-7-14(19-15)11-2-1-8-16-10-11/h1-10H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQWXFRXLNCDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Functional Group Reactivity

A. Nitro Group Reduction

The nitro group (-NO₂) on the phenyl ring undergoes reduction to an amine (-NH₂):

-

Reagents : H₂/Pd-C, Na₂S₂O₄, or catalytic hydrogenation.

-

Product : N-(4-Aminophenyl)-4-(3-pyridyl)-2-pyrimidineamine.

B. Amine Acylation

The reduced amine can react with acylating agents:

-

Reagents : Acid chlorides (e.g., 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride).

-

Product : Acylated derivatives with potential pharmacological activity.

C. Pyrimidine Ring Substitution

The pyrimidine core may undergo electrophilic substitution, though steric and electronic effects from the nitro group limit reactivity.

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. The nitrophenyl and pyridyl groups can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Nitrophenyl)-4-(2-pyridyl)-2-pyrimidineamine

- N-(4-Nitrophenyl)-4-(4-pyridyl)-2-pyrimidineamine

- N-(3-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

Uniqueness

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is unique due to the specific positioning of the nitrophenyl and pyridyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions with biological targets.

Biological Activity

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H11N5O2

- Molecular Weight : 255.26 g/mol

The compound features a nitrophenyl group and a pyridyl moiety, which contribute to its interaction with biological targets through hydrogen bonding and π-π interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequently altering metabolic pathways.

- Receptor Modulation : Its structural components allow it to interact with various receptors, potentially modulating their activity and influencing cellular responses.

- Electron Transfer : The nitro group facilitates electron transfer reactions, enhancing the compound's reactivity with biological molecules.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

| Bacillus subtilis | 4.69 |

The compound exhibits potent activity against Gram-positive bacteria, particularly effective against Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

The antifungal efficacy of this compound was evaluated against various fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results suggest that the compound could serve as a promising candidate for treating fungal infections.

In Vitro Studies

In vitro tests have confirmed the antibacterial and antifungal efficacy of this compound against multiple strains, indicating its potential as a broad-spectrum antimicrobial agent.

Preclinical Trials

Preliminary preclinical trials have shown that derivatives of this compound can inhibit the growth of antibiotic-resistant bacterial strains, highlighting its potential in combating antibiotic resistance.

Q & A

Q. What are the key synthetic routes for N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine?

Methodological Answer: The compound is synthesized via multi-step reactions, often involving cyclocondensation or nucleophilic substitution. A common route involves:

- Step 1: Reacting dimethylamino-1-(3-pyridyl)-2-propen-1-one with 2-methyl-5-nitrophenylguanidine nitrate in isopropanol under reflux (18 hours, 0.14 mol scale) .

- Step 2: Neutralization with sodium hydroxide (6.5 g) and purification via filtration and washing with isopropanol/MeOH .

- Alternative Route: Patent applications describe optimized processes using catalytic conditions or alternative solvents to improve yield and scalability .

Key Parameters:

Q. How is this compound structurally characterized?

Methodological Answer: Structural elucidation employs:

- X-ray Crystallography: Determines bond lengths, angles, and molecular conformation. Single-crystal studies confirm the pyrimidine and pyridyl moieties’ planar arrangement and hydrogen-bonding interactions .

- NMR Spectroscopy: H and C NMR verify aromatic proton environments and substituent positions (e.g., nitrophenyl and pyridyl groups) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (CHN) and molecular weight (277.32 g/mol) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer: Yield optimization strategies include:

- Catalyst Screening: Testing bases (e.g., KCO, NaH) to enhance nucleophilic substitution efficiency .

- Solvent Effects: Evaluating polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

- Temperature Control: Reflux conditions (80–100°C) versus microwave-assisted synthesis for faster reaction kinetics .

- Workup Protocols: Implementing HPLC or column chromatography for higher purity (>95%) .

Q. What analytical methods ensure purity and stability of this compound during storage?

Methodological Answer:

- HPLC Analysis: Monitors degradation products using C18 columns and UV detection (λ = 254 nm) .

- Stability Studies: Storage under inert atmospheres (N/Ar) at room temperature prevents oxidation. Dark conditions mitigate photodegradation .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition temperatures >200°C indicating robust handling conditions .

Q. What role does this compound play in kinase inhibitor research?

Methodological Answer:

- Intermediate for Imatinib: It serves as a precursor in synthesizing tyrosine kinase inhibitors targeting Bcr-Abl and c-KIT .

- Structure-Activity Relationship (SAR): Modifications to the pyrimidine core (e.g., nitrophenyl vs. methoxyphenyl) are studied to enhance kinase binding affinity .

- Biological Assays: In vitro kinase inhibition assays (IC measurements) validate target specificity .

Q. How can reaction mechanisms for its synthesis be experimentally validated?

Methodological Answer:

- Isotopic Labeling: N-labeled reactants trace nitrogen incorporation into the pyrimidine ring .

- Kinetic Studies: Monitoring intermediate formation via time-resolved FTIR or Raman spectroscopy .

- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to predict rate-limiting steps .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple cell lines (e.g., K562 leukemia cells) to confirm dose-dependent effects .

- Metabolomic Profiling: LC-MS/MS identifies off-target metabolites that may confound activity readings .

- Crystallographic Comparisons: Overlaying ligand-bound kinase structures (e.g., p38 MAP kinase) clarifies binding mode discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.